3-(1-Propyl-1H-pyrazol-3-yl)propiolic acid
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Overview
Description
3-(1-Propyl-1H-pyrazol-3-yl)propiolic acid is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound has a propiolic acid moiety attached to the pyrazole ring, making it an interesting subject for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Propyl-1H-pyrazol-3-yl)propiolic acid typically involves the condensation of 1-propyl-1H-pyrazole with propiolic acid. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack on the propiolic acid. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol for several hours .
Industrial Production Methods: The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: 3-(1-Propyl-1H-pyrazol-3-yl)propiolic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the propiolic acid moiety to an alkene or alkane.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkenes, alkanes.
Substitution: Halogenated pyrazoles, amino-pyrazoles.
Scientific Research Applications
3-(1-Propyl-1H-pyrazol-3-yl)propiolic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-Propyl-1H-pyrazol-3-yl)propiolic acid is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
- 3-(1-Phenyl-1H-pyrazol-4-yl)propanoic acid
- 3-(1-Methyl-1H-pyrazol-5-yl)propiolic acid
- 3-(1-Ethyl-1H-pyrazol-3-yl)propiolic acid
Comparison: 3-(1-Propyl-1H-pyrazol-3-yl)propiolic acid is unique due to its specific substitution pattern and the presence of the propiolic acid moiety. This structural uniqueness may confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C9H10N2O2 |
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Molecular Weight |
178.19 g/mol |
IUPAC Name |
3-(1-propylpyrazol-3-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C9H10N2O2/c1-2-6-11-7-5-8(10-11)3-4-9(12)13/h5,7H,2,6H2,1H3,(H,12,13) |
InChI Key |
SJFXIQYSCMRNKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC(=N1)C#CC(=O)O |
Origin of Product |
United States |
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